
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea (also known as HPUra) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of phenethylamine and urea, which are both common organic compounds found in nature. HPUra has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of HPUra involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the context.
Effets Biochimiques Et Physiologiques
HPUra has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. HPUra has also been shown to have anti-convulsant properties and has been studied in the context of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
HPUra has several advantages for laboratory experiments, including its relatively simple synthesis, its ability to inhibit carbonic anhydrase, and its potential for use in the treatment of various diseases. However, there are also limitations to the use of HPUra in laboratory experiments, including its potential toxicity and its variable purity and yield depending on the synthesis method used.
Orientations Futures
There are several future directions for the study of HPUra, including the development of more efficient synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and side effects. Additionally, the study of HPUra in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity.
Méthodes De Synthèse
HPUra can be synthesized using a variety of methods, including the reaction of phenethylamine with isocyanate, and the reaction of phenethylamine with phosgene followed by reaction with hydroxylamine. The synthesis of HPUra is relatively simple and can be achieved using standard laboratory techniques. However, the purity and yield of the compound can vary depending on the method used.
Applications De Recherche Scientifique
HPUra has been used in various scientific research applications, including the study of its mechanism of action and its physiological effects. HPUra has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been studied in the context of various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
Numéro CAS |
19071-54-6 |
|---|---|
Nom du produit |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20) |
Clé InChI |
XIWZYXYULUDTSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Synonymes |
1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



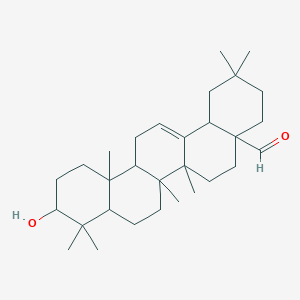

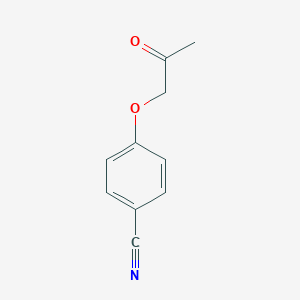
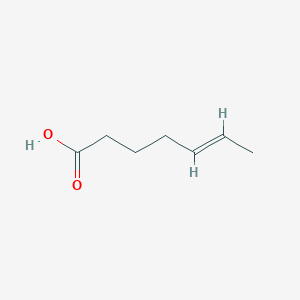
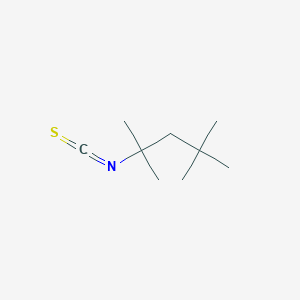

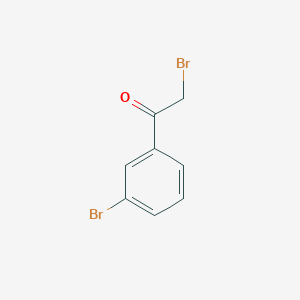
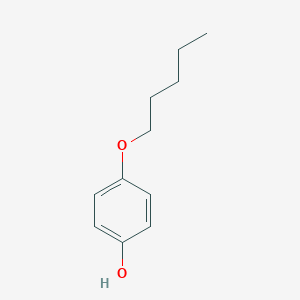
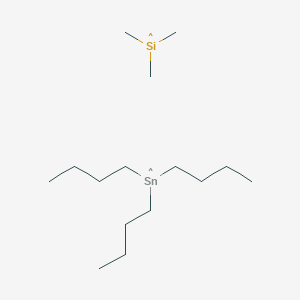
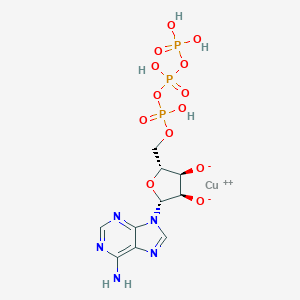
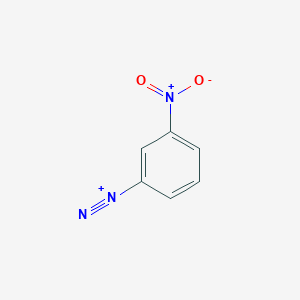
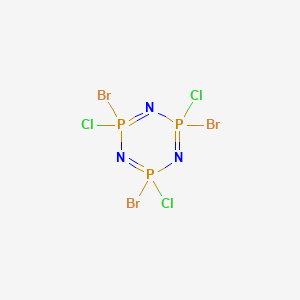
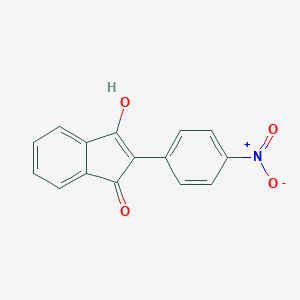
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)